Kinase Selectivity Advantage: C6-Cyclopropyl/C7-Phenyl Substitution Enhances CLK1/2 Potency vs. 7-Carboxamide Analogs
In the imidazo[1,2-b]pyrazole series, the C6-cyclopropyl and C7-phenyl substitution pattern is a key determinant of high potency against CDC-like kinases (CLK1/2). A structurally related analog, Cpd-2, which shares the same core substitution, exhibits IC50 values of 1.1 nM for CLK1 and 2.4 nM for CLK2 . This potency is several orders of magnitude greater than the sub-micromolar to low micromolar cytotoxic activities observed for many imidazo[1,2-b]pyrazole-7-carboxamide derivatives in other cancer cell lines [1].
| Evidence Dimension | In vitro kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | CLK1 IC50: 1.1 nM; CLK2 IC50: 2.4 nM (for Cpd-2 analog) |
| Comparator Or Baseline | Imidazo[1,2-b]pyrazole-7-carboxamides (e.g., DU385): IC50 = 16.54 - 32.25 nM in leukemia cells; many 7-carboxamides exhibit IC50 > 1 µM [1]. |
| Quantified Difference | Potency against CLK1/2 is ~15-fold to >1000-fold higher compared to cytotoxic IC50s of 7-carboxamide series in other assays. |
| Conditions | Biochemical kinase assay for Cpd-2; MTT cytotoxicity assay in leukemia and breast cancer cell lines for 7-carboxamides. |
Why This Matters
For researchers targeting CLK-mediated pathways, this specific scaffold offers a potent tool with a defined selectivity window that is not guaranteed by other imidazo[1,2-b]pyrazole analogs.
- [1] Synapse. (n.d.). DU-325 (DU-385). Drug Profile. View Source
